

Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Peroxide, nitro 1-oxohexyl

Cat. No.: B15467980

[Get Quote](#)

Notice to the Reader: Extensive searches for the application of "**Peroxide, nitro 1-oxohexyl**" in agrochemical synthesis have yielded limited specific information. While the compound, also known as nitro hexaneperoxoate, is a recognized chemical entity[1], its direct role, established protocols, and quantitative data in the synthesis of agrochemicals are not documented in the available scientific literature.

This document provides foundational information about the compound and discusses the synthesis and application of related chemical classes (nitro compounds and organic peroxides) in the agrochemical sector to offer a contextual understanding for researchers.

Compound Identification

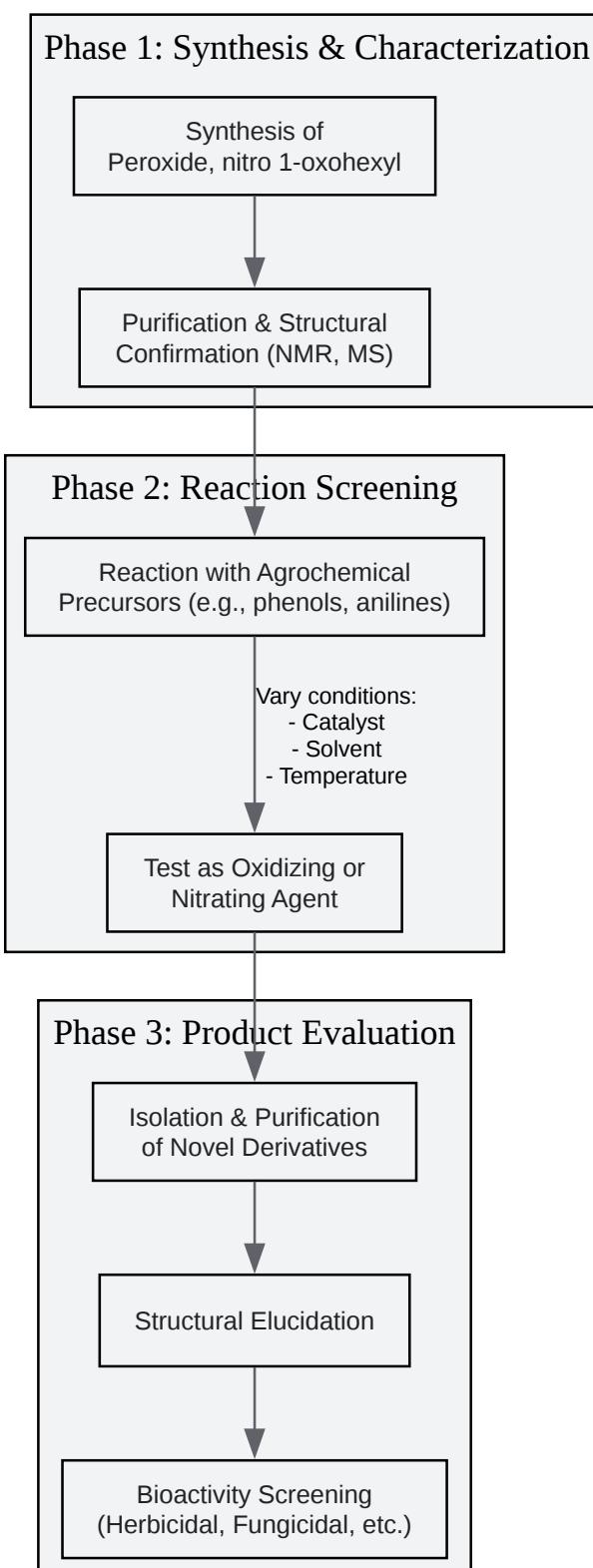
Basic chemical information for "**Peroxide, nitro 1-oxohexyl**" is summarized below.

Property	Value	Reference
IUPAC Name	nitro hexaneperoxoate	PubChem[1]
Molecular Formula	C6H11NO5	PubChem[1]
CAS Number	56879-26-6	[1][2][3]
Molecular Weight	177.16 g/mol	PubChem[1]
SMILES	CCCCC(=O)OO--INVALID-LINK--[O-]	PubChem[1]

Theoretical Applications and Related Synthesis Principles

Although specific applications for "**Peroxide, nitro 1-oxohexyl**" are not documented, its structure suggests potential roles as an oxidizing agent or a nitrating agent in synthetic chemistry. The presence of both a peroxide group (-O-O-) and a nitro group (-NO₂) is characteristic of a highly reactive molecule.

Role of Nitro-Containing Compounds in Agrochemicals


Nitroaromatic compounds are crucial building blocks in the synthesis of a wide range of pesticides, including insecticides, herbicides, and fungicides[4][5]. They often serve as precursors for creating more complex bioactive molecules[4]. The synthesis of these compounds typically involves nitration reactions, where a nitro group is introduced onto a substrate[4].

Role of Organic Peroxides in Agrochemicals

Organic peroxides are known for their fungicidal properties and their utility as reactive intermediates in organic synthesis[6]. For instance, hydrogen peroxide is widely used in agriculture for disinfection[7]. In synthesis, peroxides can act as potent oxidizing agents to transform various functional groups[8]. The synthesis of certain cyclic organic peroxides has been shown to yield compounds with significant fungicidal activity against phytopathogenic fungi[6].

Hypothetical Synthesis Workflow

Given the lack of specific protocols for "**Peroxide, nitro 1-oxohexyl**," a generalized workflow for investigating its potential in agrochemical synthesis is proposed. This workflow is based on standard practices for evaluating novel chemical entities in agrochemical research.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the investigation of a novel reagent in agrochemical synthesis.

Experimental Protocols (General Analogues)

The following are generalized protocols for the synthesis of related compounds (nitro compounds and organic peroxides), which may serve as a starting point for research.

Protocol 4.1: General Oxidation of Anilines to Nitroaromatics

This protocol is adapted from general methods using oxidizing agents, as specific use of "**Peroxide, nitro 1-oxohexyl**" is not available.

- **Dissolution:** Dissolve the starting aniline in a suitable organic solvent.
- **Oxidant Addition:** Add the oxidizing agent (e.g., sodium perborate or tert-butyl hydroperoxide with a catalyst) to the solution portion-wise while monitoring the temperature[8].
- **Reaction:** Stir the mixture at a controlled temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- **Work-up:** Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution).
- **Extraction:** Extract the product into an organic solvent (e.g., ethyl acetate).
- **Purification:** Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Protocol 4.2: Synthesis of Cyclic Organic Peroxides from Ketones

This protocol is based on the synthesis of fungicidal peroxides and illustrates the use of hydrogen peroxide as a precursor[6].

- **Catalyst Preparation:** Prepare an acid catalyst (e.g., H₂SO₄ or a solid-supported acid) in a suitable solvent like tetrahydrofuran (THF)[6].

- Reagent Addition: Add a solution of aqueous hydrogen peroxide to the catalyst mixture[6].
- Substrate Addition: Add the starting ketone or diketone to the reaction mixture with vigorous stirring at a controlled temperature (e.g., 15-20 °C)[6].
- Reaction: Stir the mixture for several hours until the starting material is consumed.
- Neutralization & Extraction: Add an organic solvent (e.g., CH₂Cl₂) and neutralize the mixture with a saturated aqueous NaHCO₃ solution[6].
- Purification: Separate the organic layer, wash with water, dry over MgSO₄, and remove the solvent to yield the peroxide product[6].

Conclusion

"Peroxide, nitro 1-oxohexyl" is a chemically defined molecule whose potential in agrochemical synthesis remains unexplored in public literature. Researchers interested in this compound may draw upon established principles of nitro-compound and peroxide chemistry to design experiments exploring its reactivity and potential for creating novel, biologically active molecules for agricultural applications. The protocols and workflows provided herein are based on analogous chemical systems and are intended to serve as a conceptual guide for such research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Peroxide, nitro 1-oxohexyl | C₆H₁₁NO₅ | CID 12222064 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. CAS No.56879-26-6 | Peroxide, nitro 1-oxohexyl | chem960.com [chem960.com]

- 4. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 6. mdpi.com [mdpi.com]
- 7. ca.tnnchemical.com [ca.tnnchemical.com]
- 8. Nitro compound synthesis by oxidation [organic-chemistry.org]
- To cite this document: BenchChem. [Application Notes and Protocols for "Peroxide, nitro 1-oxohexyl" in Agrochemical Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15467980#use-of-peroxide-nitro-1-oxohexyl-in-agrochemical-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com